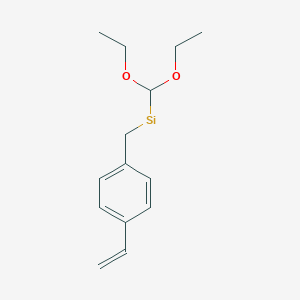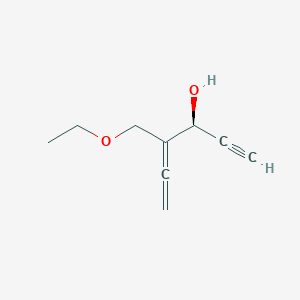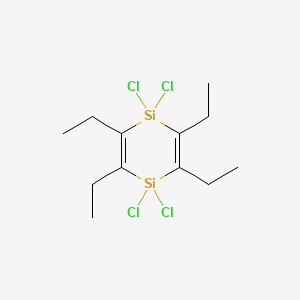
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of silicon atoms within the ring. This compound is notable for its strong neutral cyclic cross-hyperconjugation, which makes it an interesting subject for research in the field of chemistry .
Métodos De Preparación
The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves the photolysis of phenylpentamethyldisilanylacetylene in the presence of [PdCl2(PEt3)2]. This reaction leads to the formation of the desired compound via the dimerization of an initially formed 1-silacyclopropene . The reaction conditions typically include controlled temperature and light exposure to facilitate the photolysis process.
Análisis De Reacciones Químicas
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the silicon atoms or the ethyl groups attached to the ring .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications due to its unique properties. In chemistry, it is used as a building block for designing larger cross-hyperconjugated molecules. Its strong neutral cyclic cross-hyperconjugation makes it valuable for studying electronic interactions between π- and σ-bonded molecular segments In industry, it could be used in the development of advanced materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves its ability to engage in strong neutral cyclic cross-hyperconjugation. This interaction occurs between the filled π (C=C) and π (SiR2) group orbitals, leading to unique electronic properties. The molecular targets and pathways involved in this mechanism are primarily related to the electronic structure of the compound and its ability to interact with other molecules through hyperconjugation .
Comparación Con Compuestos Similares
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- can be compared to other similar compounds such as 1,4-disilacyclohexa-2,5-diene with different substituents like methyl or trimethylsilyl groups. These compounds also exhibit cross-hyperconjugation but with varying degrees of electronic interaction and stability. For example, the trimethylsilyl-substituted compound shows stronger neutral cyclic cross-hyperconjugation compared to the chloro-substituted one . Other similar compounds include cyclobutadisilole and 1,6-disilacyclodeca-2,3,4,7,8,9-hexaene, which also exhibit unique electronic properties due to their silicon-containing cyclic structures .
Propiedades
Número CAS |
557794-25-9 |
|---|---|
Fórmula molecular |
C12H20Cl4Si2 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-1,4-disiline |
InChI |
InChI=1S/C12H20Cl4Si2/c1-5-9-10(6-2)18(15,16)12(8-4)11(7-3)17(9,13)14/h5-8H2,1-4H3 |
Clave InChI |
ZJQNNFGGOJDUJS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C([Si](C(=C([Si]1(Cl)Cl)CC)CC)(Cl)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

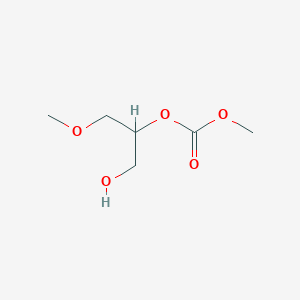
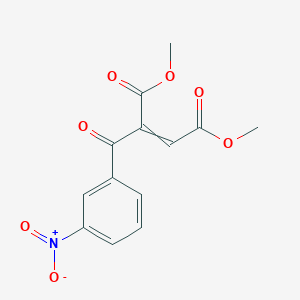
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
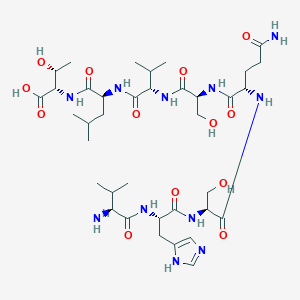
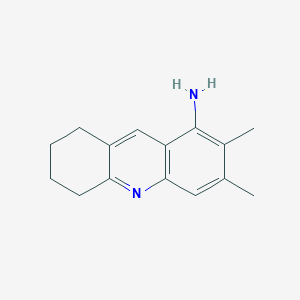
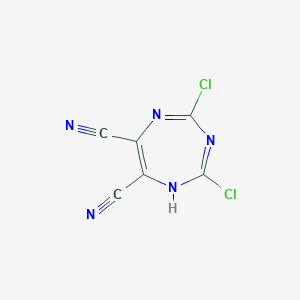
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
